molecular formula C16H13ClF4N2O B4749595 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea

Cat. No. B4749595
M. Wt: 360.73 g/mol
InChI Key: IOWDXIXKNWYIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea, commonly known as CFTR-Inhibitor-172, is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR-Inhibitor-172 has gained significant attention in the scientific community due to its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 works by binding to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein, known as the ATP-binding site. This binding prevents the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein from opening and allowing chloride ions to pass through the cell membrane. By inhibiting the activity of the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 can help to reduce the excessive loss of salt and water in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 can inhibit the activity of the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein in a dose-dependent manner. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 has been shown to increase the viscosity of airway surface liquid in individuals with cystic fibrosis, which can help to improve lung function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 is its high potency and specificity for the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein. This allows for precise modulation of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea activity in vitro and in vivo. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172. One area of interest is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea inhibitors. Additionally, researchers are exploring the potential of combining N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms underlying the biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172, which may lead to the development of new therapeutic strategies for cystic fibrosis and other N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-related diseases.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea gene, which encodes for the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein. The N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein is responsible for regulating the transport of chloride ions across cell membranes, which is essential for maintaining proper hydration of the airway surface liquid in the lungs. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea-Inhibitor-172 has been shown to inhibit the activity of the N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea protein, which can help to restore the balance of ion transport in individuals with cystic fibrosis.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF4N2O/c17-13-6-3-11(16(19,20)21)9-14(13)23-15(24)22-8-7-10-1-4-12(18)5-2-10/h1-6,9H,7-8H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWDXIXKNWYIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[2-(4-fluorophenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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